molecular formula C6H7N3O2S B2738449 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 868238-02-2

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2738449
CAS No.: 868238-02-2
M. Wt: 185.2
InChI Key: WYOFCKMXPKSTES-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide is unique among pyrimidine derivatives due to its specific substitution pattern and sulfur-containing functional group. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and biological activities .

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOFCKMXPKSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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